(R)-2-hydroxy-3-methylbutanoic acid
(R)-2-hydroxy-3-methylbutanoic acid
(R)-2-hydroxy-3-methylbutyric acid is the R-enantiomer of 2-hydroxy-3-methylbutyric acid. It derives from a D-valine. It is a conjugate acid of a (R)-2-hydroxy-3-methylbutyrate. It is an enantiomer of a (S)-2-hydroxy-3-methylbutyric acid.
Brand Name:
Vulcanchem
CAS No.:
17407-56-6
VCID:
VC21537393
InChI:
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1
SMILES:
CC(C)C(C(=O)O)O
Molecular Formula:
C5H10O3
Molecular Weight:
118.13 g/mol
(R)-2-hydroxy-3-methylbutanoic acid
CAS No.: 17407-56-6
VCID: VC21537393
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.

Description | (R)-2-hydroxy-3-methylbutyric acid is the R-enantiomer of 2-hydroxy-3-methylbutyric acid. It derives from a D-valine. It is a conjugate acid of a (R)-2-hydroxy-3-methylbutyrate. It is an enantiomer of a (S)-2-hydroxy-3-methylbutyric acid. |
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CAS No. | 17407-56-6 |
Product Name | (R)-2-hydroxy-3-methylbutanoic acid |
Molecular Formula | C5H10O3 |
Molecular Weight | 118.13 g/mol |
IUPAC Name | (2R)-2-hydroxy-3-methylbutanoic acid |
Standard InChI | InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1 |
Standard InChIKey | NGEWQZIDQIYUNV-SCSAIBSYSA-N |
Isomeric SMILES | CC(C)[C@H](C(=O)O)O |
SMILES | CC(C)C(C(=O)O)O |
Canonical SMILES | CC(C)C(C(=O)O)O |
Synonyms | D-Valic acid |
PubChem Compound | 5289545 |
Last Modified | Aug 15 2023 |
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